molecular formula C16H12IN3O B5238520 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5238520
M. Wt: 389.19 g/mol
InChI Key: AMECHKAAVNHNBQ-UHFFFAOYSA-N
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Description

2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core substituted with amino groups at positions 2 and 7, an iodophenyl group at position 4, and a carbonitrile group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.

    Introduction of Amino Groups: The amino groups at positions 2 and 7 can be introduced through nucleophilic substitution reactions using appropriate amine reagents.

    Iodination: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine or an iodine-containing reagent.

    Formation of the Carbonitrile Group: The carbonitrile group at position 3 can be introduced through a cyanation reaction, often using reagents like potassium cyanide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or an aldehyde.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of amino and iodophenyl groups may enhance its binding affinity to these targets, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile: Lacks the iodine atom, which may result in different biological activities.

    2,7-diamino-4-(4-iodophenyl)-4H-chromene-3-carbonitrile: The position of the iodine atom is different, potentially affecting its reactivity and interactions.

    2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile: Contains a bromine atom instead of iodine, which may influence its chemical and biological properties.

Uniqueness

The presence of the iodophenyl group at position 4 makes 2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile unique compared to its analogs

Properties

IUPAC Name

2,7-diamino-4-(3-iodophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMECHKAAVNHNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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